Cas no 2270915-04-1 (Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride)

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride is a synthetic organic compound featuring a conjugated acrylate ester backbone with a 4-chlorophenyl substituent and an aminomethyl functional group. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and fine chemical applications. The (2E)-configuration ensures structural specificity, which is critical for reactivity in targeted synthesis. Its functional groups allow for further derivatization, serving as a versatile intermediate in medicinal chemistry, particularly in the development of bioactive molecules. The presence of the 4-chlorophenyl moiety may contribute to enhanced binding affinity in receptor-based applications. This compound is typically handled under controlled conditions due to its reactive nature.
Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride structure
2270915-04-1 structure
Product name:Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride
CAS No:2270915-04-1
MF:C11H13Cl2NO2
MW:262.1324
CID:5094827

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride
    • methyl (E)-2-(aminomethyl)-3-(4-chlorophenyl)prop-2-enoate;hydrochloride
    • Methyl (E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate
    • Methyl (E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride
    • Methyl 2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride
    • Inchi: 1S/C11H12ClNO2.ClH/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8;/h2-6H,7,13H2,1H3;1H/b9-6+;
    • InChI Key: MIERMPLEIQNYGB-MLBSPLJJSA-N
    • SMILES: ClC1C([H])=C([H])C(=C([H])C=1[H])/C(/[H])=C(/C(=O)OC([H])([H])[H])\C([H])([H])N([H])[H].Cl[H]

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 245
  • Topological Polar Surface Area: 52.3

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB561478-1g
Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride; .
2270915-04-1
1g
€477.00 2024-08-02
abcr
AB561478-500mg
Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride; .
2270915-04-1
500mg
€397.00 2024-08-02

Additional information on Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride: A Comprehensive Overview

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride (CAS No. 2270915-04-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of acrylate and contains a chlorophenyl group, an aminomethyl group, and a methyl ester. Its unique structural features make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride consists of a conjugated double bond system, which contributes to its reactivity and potential biological activity. The presence of the chlorophenyl group enhances its lipophilicity, while the aminomethyl group provides opportunities for further functionalization and conjugation with other molecules. The methyl ester moiety adds stability and solubility properties that are crucial for its use in pharmaceutical formulations.

Recent studies have highlighted the potential of Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases.

In addition to its anti-inflammatory effects, Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride has also been investigated for its potential as an antiviral agent. A study published in the Antiviral Research journal reported that this compound shows significant activity against several viral strains, including influenza and herpes simplex virus. The mechanism of action is believed to involve the inhibition of viral replication through interference with key viral enzymes.

The pharmacokinetic properties of Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride have been extensively studied to assess its suitability for clinical applications. Preclinical studies have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is rapidly absorbed after oral administration and has a moderate half-life, which allows for once-daily dosing regimens in clinical settings.

Clinical trials are currently underway to evaluate the safety and efficacy of Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride in human subjects. Early phase I trials have demonstrated that the compound is well-tolerated at therapeutic doses, with minimal adverse effects reported. These findings have paved the way for further phase II and III trials to explore its therapeutic potential in larger patient populations.

The synthesis of Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride involves several well-established chemical reactions. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with methyl acrylate followed by reductive amination to introduce the aminomethyl group. This multi-step process can be optimized to achieve high yields and purity, making it suitable for large-scale production.

In conclusion, Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride (CAS No. 2270915-04-1) is a versatile compound with promising therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, contributing to the advancement of drug discovery and development efforts.

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(CAS:2270915-04-1)Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride
A1229441
Purity:99%/99%
Quantity:500mg/1g
Price ($):235/283